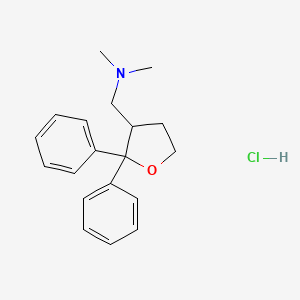
AE-37 hydrochloride
Vue d'ensemble
Description
AE-37 hydrochloride, also known as Anavex 2-73 or Blarcamesine, is an aminotetrahydrofuran derivative . It is a mixed muscarinic and sigma-1/σ1 Receptor agonist with an IC50 of 0.86 μM .
Synthesis Analysis
AE-37 hydrochloride is a peptide vaccine developed based on the li-Key hybrid Technology Platform . It contains human leukocyte antigen (HLA)-A2-restricted immunogenic peptides derived from the HER2/neu protein designed for use in combination with anti-GP2 antibody .Molecular Structure Analysis
The molecular weight of AE-37 hydrochloride is 317.85 . Its chemical formula is C19H24ClNO . It is a mixed muscarinic and sigma-1/σ1 Receptor agonist with an IC50 of 0.86 μM .Chemical Reactions Analysis
The main chemical property of AE-37 hydrochloride is its ability to act as an agonist for the sigma-1 receptor .Physical And Chemical Properties Analysis
AE-37 hydrochloride is a Sigma-1 Receptor agonist with an IC50 of 860 nM . The pre-administration of AE-37 hydrochloride leads to a dose-dependent attenuation of the scopolamine induced alternation deficit, significant at 1 and 3 mg/kg .Applications De Recherche Scientifique
Anticonvulsant and Antidepressive Properties
AE-37 hydrochloride, known as Tetrahydro-N, N-dimethyl-2,2-diphenyl-3-furanemethanamine, has been identified as a potential anticonvulsant drug. It is effective against electrogenic seizures and has shown antagonistic action on sodium channel currents and receptors sensitive to N-methyl-D-aspartic acid. Its properties suggest potential for treating epilepsy and depression (Vamvakides, 2002).
Chlorine NMR Spectroscopy in Organic Hydrochloride Salts
AE-37 hydrochloride has been a subject of study in chlorine NMR spectroscopy. This research provides insights into the hydrogen bonding environment and molecular structure of organic hydrochloride salts, contributing to the understanding of their chemical behavior and interactions (Bryce et al., 2001).
Influence on Lipase Activity in Surfactant Solutions
Research on an alkaline lipase from Penicillium cyclopium, identified as PG 37, has revealed that AE-37 hydrochloride influences the enzyme's activity in surfactant solutions. This study contributes to the understanding of enzyme-surfactant interactions and has potential applications in biotechnology and industrial processes (Xia et al., 1996).
Role in Skin Health and Disease
The compound has been studied in the context of skin health, particularly in atopic eczema. Research has focused on how AE-37 hydrochloride affects the expression of LL-37, an endogenous peptide antibiotic, in dendritic cells. This has implications for understanding the immune response in skin diseases and potential therapeutic applications (Agerberth et al., 2006).
Solid-State NMR Spectroscopy
AE-37 hydrochloride has been a key compound in solid-state NMR studies. These studies have refined the understanding of hydrogen-bonded proton positions in hydrochloride salts, contributing to a broader comprehension of molecular structures and interactions (Bryce & Sward, 2006).
Safety And Hazards
Orientations Futures
AE-37 hydrochloride is currently under clinical development by NuGenerex Immuno-Oncology and is in Phase II for Triple-Negative Breast Cancer (TNBC) . It is also being investigated for use in the treatment of other conditions such as Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .
Propriétés
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQOLYDPQKHFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AE-37 hydrochloride | |
CAS RN |
195615-84-0 | |
| Record name | Blarcamesine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLARCAMESINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)
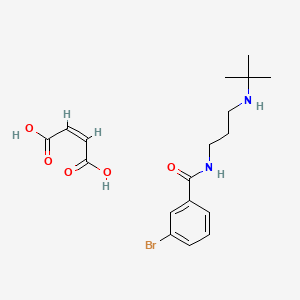
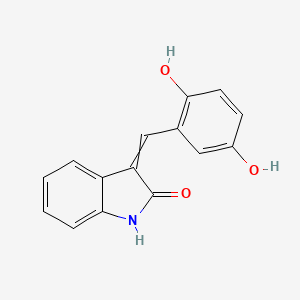
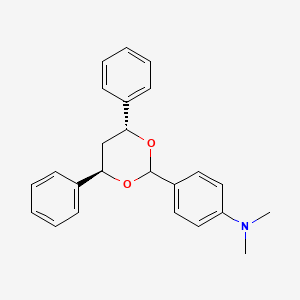
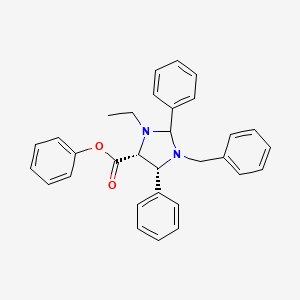
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)
![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)
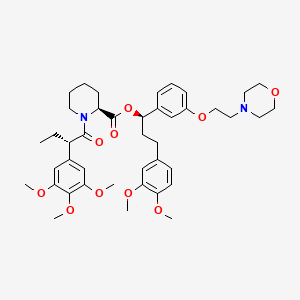
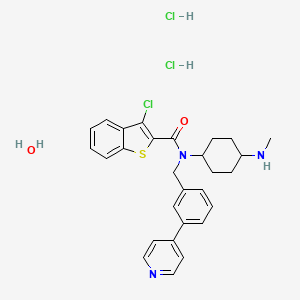
![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)
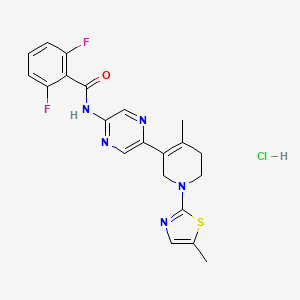
![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
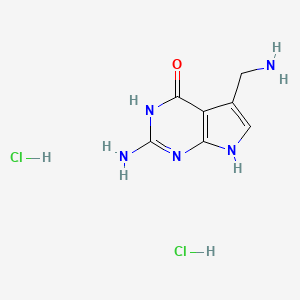
![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)